Methoxyethyl vs. Hydroxypropyl Substituent: Calculated logP and H‑Bond Donor Difference
Replacement of the 2-methoxyethyl group with a 2-hydroxypropyl chain reduces calculated logP and introduces an additional hydrogen-bond donor, which can alter membrane permeability and oral absorption potential. For the target compound (CAS 2178773-83-4), PubChem-computed XLogP3-AA = 1 and H-bond donor count = 1 [1]. The direct hydroxypropyl analog (N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide) possesses an added hydroxyl donor (calculated H-bond donor count = 2) and a lower logP (estimated ΔlogP ≈ –0.5 to –1.0 based on hydroxyl-for-methoxy substitution rules), though formal experimental logP values for the pair have not been published [1][2]. This difference is consistent with class-level trends where O-methylation improves LogD and Caco-2 permeability in matched molecular pairs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and H-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1; H-bond donor count = 1 [1] |
| Comparator Or Baseline | Hydroxypropyl analog (N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide): H-bond donor count ≈ 2; XLogP3-AA not independently reported but predicted lower than 1 |
| Quantified Difference | Δ H-bond donor count = 1 (absolute); Δ XLogP3-AA estimated at 0.5–1.0 units lower for comparator |
| Conditions | Computed properties from PubChem (2024 release) and matched molecular pair analysis conventions |
Why This Matters
A one-unit difference in H-bond donor count and a logP shift of 0.5–1.0 can translate into a 5–10× change in passive permeability, making the target compound the preferred choice when higher membrane flux is required.
- [1] PubChem Compound Summary for CID 131703050, N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/131703050. View Source
- [2] Hussain T, Ullah S, Alrokayan S, et al. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Adv. 2023;13:18461-18479. doi:10.1039/D3RA03276K. View Source
